molecular formula C13H16BN3O3 B2679350 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid CAS No. 2096339-95-4

2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid

Cat. No.: B2679350
CAS No.: 2096339-95-4
M. Wt: 273.1
InChI Key: ZZHMSMDVXYJZPL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and its role as a building block in the synthesis of more complex molecules. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable in the development of pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as benzyl alcohol and dimethylamine, under controlled conditions.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Final Product Isolation: The final product is isolated and purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

    Oxidation: Boronic esters or boronic anhydrides.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidine derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to form stable complexes with diols makes it useful in the design of sensors and diagnostic tools.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid involves its ability to interact with various molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound can modulate biological pathways by inhibiting specific enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyrimidine-5-boronic acid
  • Phenylboronic acid
  • 4-(Dimethylamino)pyrimidine-5-boronic acid

Uniqueness

2-(Benzyloxy)-4-(dimethylamino)pyrimidine-5-boronic acid is unique due to the presence of both benzyloxy and dimethylamino groups, which confer distinct chemical properties and reactivity. The benzyloxy group enhances the compound’s stability and solubility, while the dimethylamino group can participate in additional chemical interactions, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

[4-(dimethylamino)-2-phenylmethoxypyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BN3O3/c1-17(2)12-11(14(18)19)8-15-13(16-12)20-9-10-6-4-3-5-7-10/h3-8,18-19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHMSMDVXYJZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1N(C)C)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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